4'-trans-Hydroxy Cilostazol-d4 is a deuterated derivative of 4'-trans-Hydroxy Cilostazol, which is a metabolite of Cilostazol, a medication primarily used for treating intermittent claudication. The compound is characterized by the incorporation of deuterium atoms, which can enhance its stability and alter its pharmacokinetic properties. This modification allows for more precise studies in pharmacology and metabolism.
4'-trans-Hydroxy Cilostazol-d4 can be synthesized in laboratories specializing in organic chemistry and pharmaceutical development. It is available from various chemical suppliers, including BenchChem and Santa Cruz Biotechnology, which provide detailed specifications for research purposes.
This compound falls under the category of quinolines and is classified as a phosphodiesterase type III inhibitor. Its structural modifications make it an important tool in pharmacokinetic studies and drug metabolism research.
The synthesis of 4'-trans-Hydroxy Cilostazol-d4 typically involves the following steps:
The synthetic route often involves multiple steps, including:
The molecular formula for 4'-trans-Hydroxy Cilostazol-d4 is , with a molecular weight of approximately 389.5 g/mol. The compound features a complex structure that includes a quinoline core, hydroxyl groups, and a tetrazole moiety.
4'-trans-Hydroxy Cilostazol-d4 can participate in various chemical reactions:
Common reagents and conditions include:
The mechanism of action of 4'-trans-Hydroxy Cilostazol-d4 mirrors that of its parent compound, Cilostazol. It primarily acts as a phosphodiesterase type III inhibitor, leading to increased levels of cyclic adenosine monophosphate (cAMP). This elevation results in:
These effects contribute to its therapeutic efficacy in managing peripheral vascular diseases.
4'-trans-Hydroxy Cilostazol-d4 has several applications in scientific research:
This compound serves as an essential tool for researchers aiming to explore the pharmacological properties and metabolic pathways associated with phosphodiesterase inhibitors, providing insights that could lead to improved therapeutic strategies.
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4